molecular formula C19H22N2O4S B13675514 Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate

Cat. No.: B13675514
M. Wt: 374.5 g/mol
InChI Key: DSBASNWUBXYMTF-UHFFFAOYSA-N
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Description

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and an ethyl ester group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties. The piperidine ring is a six-membered ring containing nitrogen, and the Cbz (carbobenzyloxy) group is a common protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions.

Next, the piperidine ring is introduced through a nucleophilic substitution reaction. The piperidine derivative is then protected with the Cbz group to prevent unwanted side reactions. Finally, the ethyl ester group is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to these targets. The Cbz group, while primarily a protecting group, can also influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate can be compared with other thiazole and piperidine derivatives:

The uniqueness of this compound lies in its combination of these two rings along with the Cbz protecting group, which provides a distinct set of chemical and biological properties.

Biological Activity

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate is a thiazole derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound incorporates a thiazole ring, an ethyl ester group, and a carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen, contributing to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C₁₉H₂₂N₂O₄S, with a molecular weight of approximately 378.45 g/mol. Its structure can be summarized as follows:

ComponentDescription
Thiazole RingA five-membered heterocyclic ring containing sulfur and nitrogen.
Ethyl Ester GroupEnhances solubility and bioavailability.
Cbz GroupIncreases lipophilicity, potentially enhancing biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that the interactions between the compound and biological targets are crucial for understanding its therapeutic potential. These interactions may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylateSimilar thiazole structure with piperidine at position 3Different piperidine substitution affecting activity
Pyrrolo[2,1-b]thiazole-7-carboxylic AcidContains a pyrrole fused to thiazolePotentially different biological activity profile
3-(1-Cbz-4-piperidyl)propanoic AcidPiperidine attached to a propanoic acid instead of thiazoleVariation in side chain may alter pharmacokinetics

Case Studies and Research Findings

Recent studies have highlighted the importance of thiazole derivatives in drug development. For instance, a series of novel 2-amino-thiazole derivatives were synthesized and evaluated for their biological activities. These studies revealed that many derivatives exhibited promising fungicidal and antiviral activities, indicating the relevance of thiazole structures in developing new therapeutic agents .

Moreover, the presence of the Cbz group has been noted to enhance the lipophilicity and overall efficacy of similar compounds in pharmaceutical applications. This suggests that modifications to the piperidine moiety can significantly impact the biological activity of thiazole derivatives.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-2-24-18(22)16-13-26-17(20-16)15-8-10-21(11-9-15)19(23)25-12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3

InChI Key

DSBASNWUBXYMTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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